(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469894
InChI: InChI=1S/C11H18N2O2/c1-8(2)13(11(14)9(3)12)7-10-5-4-6-15-10/h4-6,8-9H,7,12H2,1-3H3/t9-/m0/s1
SMILES: CC(C)N(CC1=CC=CO1)C(=O)C(C)N
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13469894

Molecular Formula: C11H18N2O2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide -

Specification

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name (2S)-2-amino-N-(furan-2-ylmethyl)-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C11H18N2O2/c1-8(2)13(11(14)9(3)12)7-10-5-4-6-15-10/h4-6,8-9H,7,12H2,1-3H3/t9-/m0/s1
Standard InChI Key BCKNVJVMYOHBBX-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=CC=CO1)C(C)C)N
SMILES CC(C)N(CC1=CC=CO1)C(=O)C(C)N
Canonical SMILES CC(C)N(CC1=CC=CO1)C(=O)C(C)N

Introduction

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide is a complex organic compound featuring a furan ring, which is significant in medicinal chemistry due to its potential bioactive properties. It is classified under the category of amino acids and derivatives, specifically those containing heterocyclic structures. This compound is also known by other synonyms such as (S)-2-Amino-N-(furan-2-ylmethyl)-N-isopropylpropanamide and AM96178 .

Synthesis and Production

The synthesis of (S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide typically involves several key steps, which may include the use of continuous flow reactors to enhance yield and purity. Various catalysts can be employed to facilitate the reactions efficiently. Industrial production often optimizes reaction conditions to ensure high-quality output.

Applications and Biological Activities

This compound is significant in medicinal chemistry due to its potential bioactive properties. It is used as a building block in organic synthesis and has applications in scientific research, particularly in the development of new pharmaceutical agents. The presence of a furan ring and amide groups suggests potential interactions with biological targets, which could lead to therapeutic effects.

Suppliers and Availability

(S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-propionamide can be sourced from various chemical suppliers, including Parchem, which provides it as part of their specialty materials portfolio . The compound is also referenced in databases like PubChem, highlighting its availability for research purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator